molecular formula C5H14ClNS B7886135 [2-(propylthio)ethyl]amine hydrochloride CAS No. 1242339-84-9

[2-(propylthio)ethyl]amine hydrochloride

Cat. No.: B7886135
CAS No.: 1242339-84-9
M. Wt: 155.69 g/mol
InChI Key: ASKDEKQSQQRECM-UHFFFAOYSA-N
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Description

[2-(propylthio)ethyl]amine hydrochloride is an organic compound with the chemical formula C5H14NS · HCl. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of ethanamine and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

[2-(propylthio)ethyl]amine hydrochloride can be synthesized by reacting 2-(Propylthio)ethanamine with hydrochloric acid . Another method involves the reaction of 1-bromopropane with cysteamine in the presence of sodium hydroxide in methanol at room temperature for 24 hours .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(propylthio)ethyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

[2-(propylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It has potential therapeutic applications and is investigated for its effects on different biological pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(propylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine: A simpler amine with similar nucleophilic properties.

    2-(Methylthio)ethanamine: A compound with a similar structure but with a methyl group instead of a propyl group.

    2-(Ethylthio)ethanamine: Another similar compound with an ethyl group.

Uniqueness

[2-(propylthio)ethyl]amine hydrochloride is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-propylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDEKQSQQRECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679287
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-84-9
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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